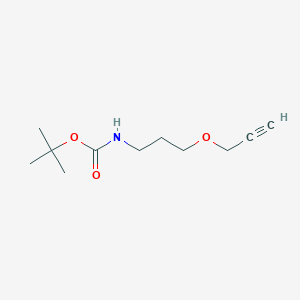![molecular formula C17H20N2O6 B12307036 2-(7'-methoxy-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12307036.png)
2-(7'-methoxy-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7’-methoxy-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid is a complex organic compound with a unique spiro structure
Méthodes De Préparation
The synthesis of 2-(7’-methoxy-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid involves multiple steps, typically starting with the formation of the spiro linkage. The synthetic route may include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzo[f][1,4]oxazepin moiety: This step involves the formation of the oxazepin ring, which can be synthesized through condensation reactions.
Methoxylation and oxidation: The methoxy group is introduced via methylation reactions, and the keto groups are formed through oxidation reactions.
Spiro linkage formation: The final step involves the formation of the spiro linkage, which can be achieved through intramolecular cyclization reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
2-(7’-methoxy-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups or reduce other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
2-(7’-methoxy-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying spiro compounds and their reactivity.
Biology: It can be used in biochemical studies to investigate its interactions with biological molecules and potential biological activities.
Medicine: The compound may have potential therapeutic applications, such as acting as a lead compound for drug development.
Industry: It can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-(7’-methoxy-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the molecular targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(7’-methoxy-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid include other spiro compounds with similar structural features. These compounds may have different functional groups or ring systems but share the spiro linkage. Examples include:
Spiro[cyclohexane-1,2’-indene]: A simpler spiro compound with a cyclohexane and indene ring system.
Spiro[4H-pyran-4,2’-oxirane]: A spiro compound with a pyran and oxirane ring system.
Spiro[indoline-3,2’-oxirane]: A spiro compound with an indoline and oxirane ring system.
The uniqueness of 2-(7’-methoxy-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H20N2O6 |
|---|---|
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
2-(7-methoxy-2',5-dioxospiro[3,4-dihydro-1,4-benzoxazepine-2,5'-azepane]-1'-yl)acetic acid |
InChI |
InChI=1S/C17H20N2O6/c1-24-11-2-3-13-12(8-11)16(23)18-10-17(25-13)5-4-14(20)19(7-6-17)9-15(21)22/h2-3,8H,4-7,9-10H2,1H3,(H,18,23)(H,21,22) |
Clé InChI |
JYPNMSBDRFUUPU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC3(CCC(=O)N(CC3)CC(=O)O)CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


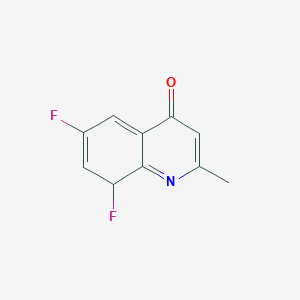
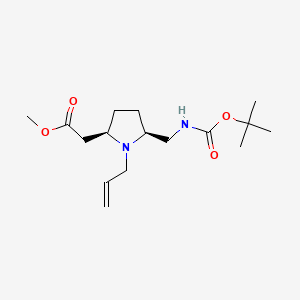
![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B12306963.png)

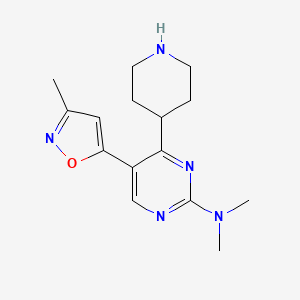

![Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium](/img/structure/B12306980.png)
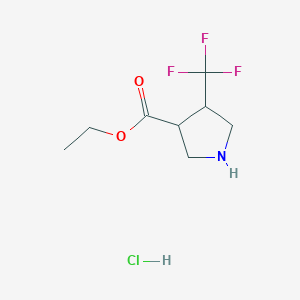

![N-[(adamantan-2-yl)methyl]aniline](/img/structure/B12307008.png)
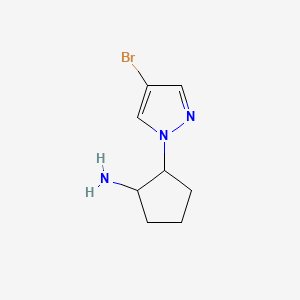
![6-[(8a-Carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-4-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B12307017.png)
![7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307023.png)
